O-(4-(Methylthio)phenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(4-(Methylthio)phenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a phenyl ring substituted with a methylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(4-(Methylthio)phenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-(methylthio)nitrobenzene using zinc dust in the presence of ammonium chloride and water. The reaction is carried out at elevated temperatures, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
O-(4-(Methylthio)phenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Such as zinc dust or sodium borohydride for reduction reactions.
Substitution reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitrones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
O-(4-(Methylthio)phenyl)hydroxylamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of O-(4-(Methylthio)phenyl)hydroxylamine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The hydroxylamine group can participate in nucleophilic addition reactions with carbonyl compounds, leading to the formation of oximes or hydrazones . Additionally, the compound can undergo electrophilic substitution reactions, where the hydroxylamine nitrogen acts as an electrophile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to O-(4-(Methylthio)phenyl)hydroxylamine include:
Phenylhydroxylamine: Lacks the methylthio substitution and has different reactivity and applications.
O-(4-Methylphenyl)hydroxylamine: Similar structure but with a methyl group instead of a methylthio group, leading to different chemical properties.
O-(4-Chlorophenyl)hydroxylamine:
Uniqueness
The presence of the methylthio group in this compound imparts unique chemical properties, such as increased nucleophilicity and the ability to participate in specific substitution reactions. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H9NOS |
---|---|
Molekulargewicht |
155.22 g/mol |
IUPAC-Name |
O-(4-methylsulfanylphenyl)hydroxylamine |
InChI |
InChI=1S/C7H9NOS/c1-10-7-4-2-6(9-8)3-5-7/h2-5H,8H2,1H3 |
InChI-Schlüssel |
BOMIEDUYDHOOPC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)ON |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.